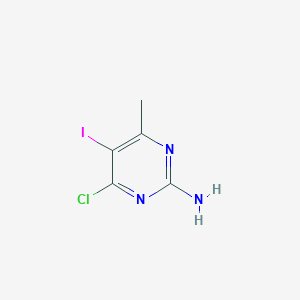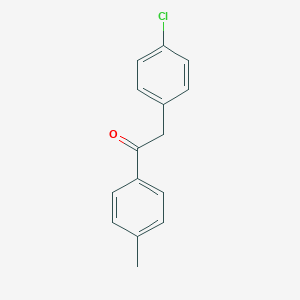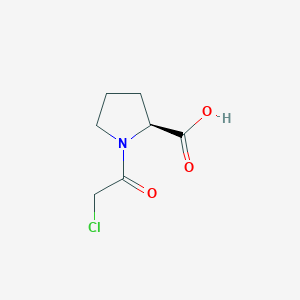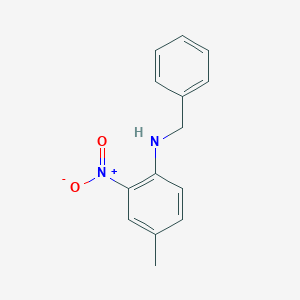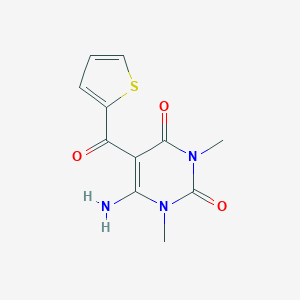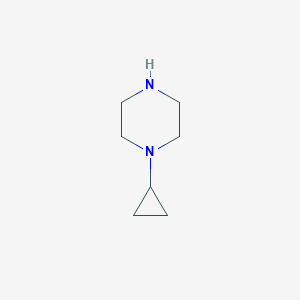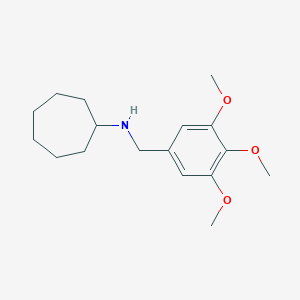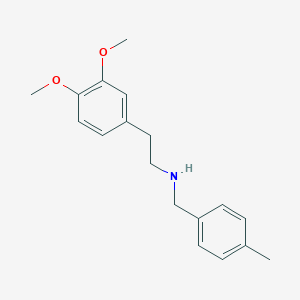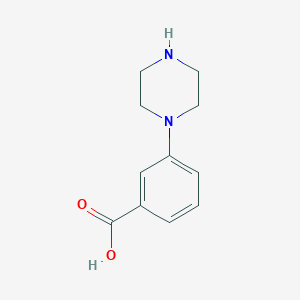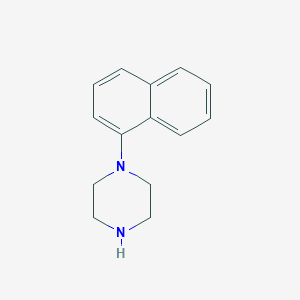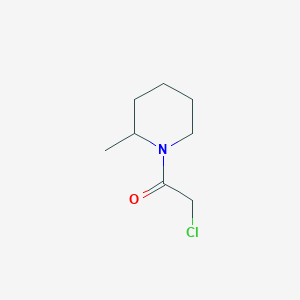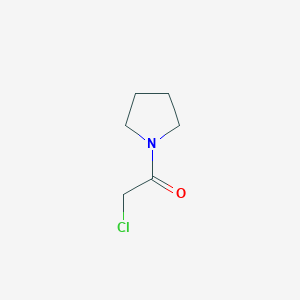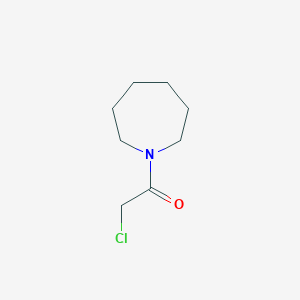![molecular formula C17H18N4OS B079603 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline CAS No. 13462-96-9](/img/structure/B79603.png)
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline, also known as EBT, is a popular pH indicator dye used in scientific research. It is a synthetic organic compound with a molecular formula of C18H20N4O2S and a molar mass of 360.44 g/mol. EBT is commonly used in biochemical and physiological experiments due to its unique properties, including its ability to change color based on pH levels.
作用機序
The mechanism of action of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline involves the reversible protonation of the nitrogen atom in the benzothiazole ring. In acidic solutions, the nitrogen atom becomes protonated, causing the molecule to become more polar and resulting in a shift in the absorption spectrum towards shorter wavelengths. In basic solutions, the nitrogen atom loses its proton, causing the molecule to become less polar and resulting in a shift in the absorption spectrum towards longer wavelengths.
生化学的および生理学的効果
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to handle and dispose of.
実験室実験の利点と制限
One of the main advantages of using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline as a pH indicator dye is its ability to change color over a wide range of pH values (4.0-6.0). This makes it a versatile dye that can be used in a variety of experiments. Additionally, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is relatively easy to synthesize and is readily available.
One limitation of using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is that its color change is not very distinct. This can make it difficult to accurately determine the pH of a sample. Additionally, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is not very stable and can degrade over time, resulting in inaccurate readings.
将来の方向性
There are several potential future directions for research involving 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline. One area of interest is the development of more stable and precise pH indicator dyes that can be used in a wider range of experiments. Additionally, there is potential for using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline as a fluorescent probe for the detection of specific molecules in biological samples. Finally, there is potential for using 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline in the development of new diagnostic tools for diseases that involve changes in pH levels.
合成法
The synthesis of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline involves the reaction of 6-ethoxy-2-mercaptobenzothiazole and N,N-dimethylaniline in the presence of sodium nitrite and hydrochloric acid. The resulting compound is then purified through recrystallization. The synthesis of 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is a relatively simple process that can be performed in a laboratory setting.
科学的研究の応用
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is widely used as a pH indicator dye in scientific research. It is commonly used in biochemical and physiological experiments to monitor changes in pH levels. 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is also used in microbiology to differentiate between bacteria based on their ability to produce acid. In addition, 4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is used in analytical chemistry to determine the acidity of various samples.
特性
CAS番号 |
13462-96-9 |
|---|---|
製品名 |
4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
分子式 |
C17H18N4OS |
分子量 |
326.4 g/mol |
IUPAC名 |
4-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H18N4OS/c1-4-22-14-9-10-15-16(11-14)23-17(18-15)20-19-12-5-7-13(8-6-12)21(2)3/h5-11H,4H2,1-3H3 |
InChIキー |
BNOGWUGERKZTLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(C)C |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(C)C |
同義語 |
2-[p-(Dimethylamino)phenylazo]-6-ethoxybenzothiazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



